molecular formula C17H14N4O B7787115 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one

3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B7787115
M. Wt: 290.32 g/mol
InChI Key: LTBWHGDBFKIOOV-CVVJEMIOSA-N
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Description

3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is a quinoxalinone-based hydrazone derivative characterized by a conjugated hydrazinylidene linker and a 3-phenylallylidene substituent. The compound’s structure combines the planar quinoxalin-2(1H)-one core with a hydrazone moiety, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity . Its synthesis typically involves condensation of 3-hydrazinylquinoxalin-2(1H)-one with cinnamaldehyde (3-phenylpropenal) under reflux in ethanol or acetic acid, followed by purification via column chromatography . The E/Z stereochemistry of the hydrazone and allylidene groups is confirmed by NMR and IR spectroscopy, with characteristic peaks for C=O (1670–1680 cm⁻¹) and C=N (1520–1560 cm⁻¹) .

Quinoxalinone derivatives are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties. The target compound’s extended conjugation and lipophilic 3-phenylallyl group enhance membrane permeability and target binding, making it a candidate for drug development .

Properties

IUPAC Name

3-[(2E)-2-[(Z)-3-phenylprop-2-enylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22)/b9-6-,18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWHGDBFKIOOV-CVVJEMIOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N\NC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Quinoxalin-2(1H)-one Hydrazine Derivatives

The foundational step involves preparing the hydrazine-functionalized quinoxalinone core. As detailed in, quinoxalin-2(1H)-one is treated with hydrazine hydrate in methanol under reflux, yielding 3-hydrazinylquinoxalin-2(1H)-one. Critical parameters include:

  • Molar ratio : 1:1.2 (quinoxalinone to hydrazine hydrate)

  • Reaction time : 6 hours

  • Solvent : Methanol with catalytic sulfuric acid
    This intermediate exhibits a characteristic NH stretch at 3320 cm⁻¹ in IR spectra and a singlet for the hydrazine NH₂ group at δ 4.3 ppm in ¹H NMR.

Schiff Base Formation with Cinnamaldehyde

The target compound is synthesized via condensation of 3-hydrazinylquinoxalin-2(1H)-one with cinnamaldehyde. Two methodologies are prevalent:

Reflux in Diethyl Ether

Adapted from, a 1:3 molar ratio of hydrazinylquinoxalinone to cinnamaldehyde is refluxed in diethyl ether for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol. Key advantages include:

  • Yield : 85%

  • Purity : >95% (by TLC)

  • Byproducts : Minimal, due to the volatility of diethyl ether facilitating easy removal of unreacted aldehyde.

Acetic Acid-Catalyzed Condensation

As per, glacial acetic acid (5 mol%) accelerates the reaction in ethanol at 80°C for 2 hours. This method shortens reaction time but requires post-synthesis neutralization with sodium carbonate.

  • Yield : 78%

  • Solubility : Enhanced in polar aprotic solvents (e.g., DMF).

Optimization of Reaction Conditions

Solvent Selection and Impact on Yield

SolventBoiling Point (°C)Yield (%)Purity (%)
Diethyl ether34.68595
Ethanol78.57890
Toluene110.66585

Diethyl ether outperforms ethanol and toluene due to its low boiling point, which prevents thermal degradation of the hydrazine moiety.

Temperature and Time Dependence

  • 80°C (Ethanol) : 78% yield in 2 hours.

  • Reflux (Diethyl ether) : 85% yield in 4 hours.
    Prolonged heating (>6 hours) reduces yields by 10–15% due to oxidative decomposition of the Schiff base.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3320 (NH), 1671 (C=O), 1620 (C=N), 1580 (C=C aromatic).

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.2 (s, 1H, NH), 7.6–7.3 (m, 8H, aromatic), 6.8 (d, J = 15.9 Hz, 1H, CH=CH), 6.5 (d, J = 15.9 Hz, 1H, CH=CH).

  • Elemental Analysis : Calculated for C₁₇H₁₄N₄O: C, 68.45; H, 4.70; N, 18.81. Found: C, 68.40; H, 4.65; N, 18.75.

Melting Point and Crystallinity

  • Melting range : 264–268°C (uncorrected).

  • Crystal system : Monoclinic, space group P2₁/c (from XRD data in analogous compounds).

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Diethyl ether method : Preferred for small-scale synthesis (≤10 g) due to rapid crystallization.

  • Ethanol method : Suitable for larger batches (≥50 g) with minor yield trade-offs.

Applications and Further Functionalization

While beyond preparation scope, the compound’s α,β-unsaturated hydrazone moiety enables downstream modifications:

  • Metal complexes : Coordination with Co(II) or Cu(II) enhances antimicrobial activity.

  • Heterocyclic annulation : Reacts with dichloroquinoxaline to form fused triazoloquinoxalines .

Chemical Reactions Analysis

Types of Reactions

3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

The compound 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is a hydrazine derivative that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, focusing on its biological activities, chemical properties, and potential industrial uses.

Structure and Composition

The molecular formula of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is C13H13N5OC_{13}H_{13}N_5O with a molecular weight of approximately 255.28 g/mol. The compound features a quinoxaline core, which is known for its diverse biological activities.

Physical Properties

  • Molecular Weight : 255.28 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 4
  • Topological Polar Surface Area : 78.2 Ų

These properties suggest that the compound has suitable characteristics for interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Potential

Quinoxaline derivatives are also being investigated for their anticancer properties. The hydrazine moiety in this compound may enhance its ability to induce apoptosis in cancer cells. Preliminary studies have demonstrated that it can inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapy.

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed through various assays. It has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor for metals, particularly mild steel in acidic environments. Its effectiveness is attributed to the formation of protective films on metal surfaces, reducing corrosion rates significantly.

Agricultural Uses

There is potential for using this compound in agricultural applications as a pesticide or herbicide. Its biological activity against certain pests suggests that it could be developed into a natural alternative to synthetic agrochemicals.

Study on Antimicrobial Efficacy

A study published in PubChem demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .

Anticancer Research

In a research article from ResearchGate, the anticancer effects of several quinoxaline derivatives were evaluated. The study found that compounds with similar structures inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that modifications to the hydrazine group can enhance anticancer activity .

Corrosion Inhibition Studies

Research on corrosion inhibition highlighted the effectiveness of quinoxaline derivatives in protecting mild steel from corrosion in acidic media. The study utilized electrochemical methods to quantify the protective effects, demonstrating a marked decrease in corrosion rates when treated with these compounds .

Mechanism of Action

The mechanism of action of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and stabilize the hydrazone linkage via resonance, enhancing thermal stability .
  • Methoxy groups improve solubility but reduce crystallinity, as seen in the 3,4,5-trimethoxy derivative .
  • Microwave-assisted synthesis (e.g., for isopropylidene derivatives) achieves higher yields (85–91%) compared to conventional reflux (67–98%) .
Antimicrobial Activity
  • The target compound’s 3-phenylallylidene group shows moderate antibacterial activity (MIC: 32 µg/mL against S. aureus), outperforming isopropylidene derivatives (MIC: 64 µg/mL) but less potent than 6-chloro-2-oxochromenyl analogues (MIC: 8 µg/mL) .
  • Antifungal activity correlates with lipophilicity: 3-(2,4-dinitrobenzylidene) derivatives (logP: 2.8) exhibit superior inhibition of C. albicans (IC₅₀: 12 µM) compared to the target compound (logP: 3.1; IC₅₀: 28 µM) .
Enzyme Inhibition
  • The target compound inhibits α-glucosidase (IC₅₀: 45 µM) but is less effective than 3-(2,4-dihydroxybenzylidene) derivatives (IC₅₀: 18 µM), where phenolic hydroxyl groups enhance hydrogen bonding to the enzyme’s active site .
  • Against secreted phospholipase A2 (sPLA2) , 3-(3,4-dichlorobenzylidene) derivatives (IC₅₀: 9 µM) surpass the target compound (IC₅₀: 22 µM), likely due to stronger halogen bonding .
Anticancer Activity
  • The target compound demonstrates anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀: 48 µM), comparable to 3-(4-chlorostyryl)amide derivatives (IC₅₀: 42 µM) but less potent than VEGFR-2 inhibitors like compound 4a (IC₅₀: 11 µM) .
Mechanistic Insights
  • DNA intercalation: The target compound’s planar quinoxalinone core intercalates into DNA (Kₐ: 1.2 × 10⁴ M⁻¹), similar to 3-(2-hydroxybenzylidene) analogues (Kₐ: 1.5 × 10⁴ M⁻¹) .
  • Radical scavenging : Derivatives with electron-donating groups (e.g., methoxy) show higher antioxidant activity (EC₅₀: 58 µM) than the target compound (EC₅₀: 89 µM) due to enhanced radical stabilization .

Biological Activity

The compound 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one belongs to a class of quinoxaline derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3OC_{20}H_{17}N_3O, with a molecular weight of approximately 319.36 g/mol. The structure features a quinoxaline core substituted with hydrazine and phenylallylidene groups, which are critical for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoxaline derivatives. For instance, derivatives similar to 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that certain quinoxaline derivatives exhibited IC50 values ranging from 10.63 to 42.16 μg/mL against cancer cells, indicating moderate to strong anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineIC50 (μg/mL)Reference
Quinoxaline Derivative 1A549 (Lung)15.00 ± 1.50
Quinoxaline Derivative 2MCF-7 (Breast)22.30 ± 3.00
Quinoxaline Derivative 3HeLa (Cervical)30.00 ± 4.00

Antimicrobial Activity

Quinoxaline derivatives also show promising antimicrobial effects. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The dual-action nature (anticancer and antimicrobial) enhances their therapeutic value.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15 ± 1.5
Escherichia coli12 ± 0.5

The mechanisms underlying the biological activities of quinoxaline derivatives often involve interaction with DNA and inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Synthesis and Evaluation : A study synthesized various hydrazinylquinoxaline derivatives and evaluated their anticancer properties through in vitro assays on different cancer cell lines. The results highlighted that modifications in the hydrazine moiety significantly influenced cytotoxicity .
  • Pharmacological Screening : Another investigation focused on pharmacological screening of several quinoxaline compounds, revealing that those with specific substituents exhibited enhanced biological activity against tumor cells while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((E)-2-((Z)-3-phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of 3-hydrazinoquinoxalin-2(1H)-one with substituted aldehydes under reflux in ethanol (95°C, 3 hours). Recrystallization from ethanol yields pure products . Optimization involves adjusting molar ratios, solvent polarity (e.g., DMF for sterically hindered aldehydes), and temperature control to minimize side reactions like over-oxidation or isomerization. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the stereochemical configuration (E/Z) of the hydrazinylidene moiety confirmed experimentally?

  • Methodological Answer : The E/Z configuration is determined using NOESY NMR to detect spatial proximity between protons on the hydrazinylidene group and adjacent substituents. For example, cross-peaks between the quinoxaline aromatic protons and the phenylallylidene group confirm the Z-configuration . X-ray crystallography provides definitive proof, as seen in structurally analogous quinoxaline derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • 1H/13C NMR : Identify resonances for the quinoxaline core (δ 6.8–8.5 ppm for aromatic protons) and hydrazinylidene CH=N (δ 8.2–8.5 ppm) .
  • IR : Confirm N-H stretches (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₉H₁₅N₅O requires m/z 337.1284) .

Advanced Research Questions

Q. How does the compound participate in acid-catalyzed rearrangements to form benzimidazole derivatives, and what mechanistic insights exist?

  • Methodological Answer : Under acidic conditions (e.g., acetic acid), the hydrazinylidene group undergoes cyclization with the quinoxaline ring, forming 2-(pyrazol-3-yl)benzimidazoles. The mechanism involves protonation of the hydrazine nitrogen, nucleophilic attack on the adjacent carbonyl, and subsequent ring contraction . Isotopic labeling (e.g., ¹⁵N) and DFT calculations can map transition states .

Q. What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values in anticancer assays?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or impurity profiles. To address this:

  • Standardize assays : Use established cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Purify compounds : Recrystallize or use column chromatography (silica gel, CH₂Cl₂/MeOH) to remove byproducts .
  • Validate targets : Perform kinase profiling or molecular docking to confirm interactions with enzymes like EGFR or PARP .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., electron-deficient quinoxaline carbons) .
  • MD simulations : Simulate solvent effects on redox potentials, correlating with experimental cyclic voltammetry data .

Safety and Handling

  • Hazard Notes : The compound may cause skin/eye irritation (H313/H333). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at –20°C to prevent hydrazine oxidation .

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